molecular formula C8H16O2Si B3052308 Methyl 1-(trimethylsilyl)cyclopropanecarboxylate CAS No. 40195-35-5

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

Cat. No.: B3052308
CAS No.: 40195-35-5
M. Wt: 172.3 g/mol
InChI Key: NTCUJDVDXGXHPE-UHFFFAOYSA-N
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Description

“Methyl 1-(trimethylsilyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 40195-35-5 . It has a molecular weight of 172.3 and its IUPAC name is methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H16O2Si . The InChI Code is 1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Desilylative Condensation Reactions

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is involved in desilylative condensation reactions. These reactions are significant in generating the anions of cyclopropanes containing a conjugative electron-withdrawing group. The process involves conversion into tetra-alkylammonium salts of corresponding anions by desilylation, providing a useful method for preparing reactive intermediates in aldol condensations (Blankenship, Wells, & Paquette, 1988).

2. Synthesis of α-Methylene-γ-butyrolactones

This compound is used in the synthesis of α-methylene-γ-butyrolactones, showcasing its utility in constructing complex molecular structures. The method involves transformation of olefin–dibromocarbene adducts into methyl 1-(dimethylaminomethyl)cyclopropanecarboxylates, followed by treatment with trimethylsilyl iodide and thermolytic distillation, achieving high regio- and stereoselectivity (Saimoto et al., 1983).

3. Cyclopropenation and Subsequent Reactions

This compound participates in cyclopropenation reactions, leading to the production of derivatives like methyl 1,2,3-tris(trimethylsilyl)-2-cyclopropene-1-carboxylate. Subsequent treatment with acid chloride yields compounds such as tris(trimethylsilyl) cyclopropenylium hexachloroantimonate (Maier, Volz, & Neudert, 1992).

4. Radical Mediated Annulations

The compound is also essential in radical-mediated methylenecyclopentane annulations. These annulations involve unactivated and electron-rich alkenes, producing vinylsilanes set up for diverse secondary conversions. This demonstrates its versatility in the synthesis of cyclopentanes (Huval & Singleton, 1994).

5. Catalyzed Friedel–Crafts Acylation

In the Friedel–Crafts acylation, this compound is used with metal cation-exchanged montmorillonites as catalysts. This application showcases its role in enhancing chemical reactions, offering a recyclable catalyst system for acylation processes (Nishimura et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 1-trimethylsilylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCUJDVDXGXHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538077
Record name Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40195-35-5
Record name Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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